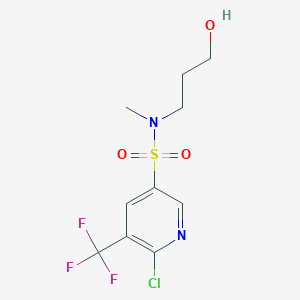
6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called mitogen-activated protein kinase kinase 4 (MKK4). This molecule has been the subject of scientific research due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide inhibits the activity of MKK4 by binding to the ATP-binding site of the protein kinase. This binding prevents the transfer of phosphate groups to downstream targets in the signaling pathway, leading to inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy drugs such as cisplatin and gemcitabine. In animal studies, this compound has been shown to decrease tumor growth and increase survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide is its specificity for MKK4, which reduces the potential for off-target effects. However, the limitations of this compound include its low solubility in water and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
For research on 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide include the development of more potent and soluble analogs, the investigation of combination therapies with other chemotherapeutic agents, and the identification of biomarkers that can predict response to treatment with this compound. In addition, the role of MKK4 in other diseases such as inflammation and neurodegeneration could be explored.
Métodos De Síntesis
The synthesis of 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 5-chloro-3-nitropyridin-2-amine with 3-chloropropanol in the presence of a base to form 5-(3-chloropropoxy)-3-nitropyridin-2-amine. The nitro group is then reduced to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with trifluoromethylsulfonamide and methyl iodide to yield this compound.
Aplicaciones Científicas De Investigación
6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide has been the subject of scientific research due to its potential therapeutic applications in cancer treatment. MKK4 is a protein kinase that plays a crucial role in cell signaling pathways involved in tumor growth and metastasis. Inhibition of MKK4 by this compound has been shown to decrease tumor growth and increase sensitivity to chemotherapy in preclinical studies.
Propiedades
IUPAC Name |
6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O3S/c1-16(3-2-4-17)20(18,19)7-5-8(10(12,13)14)9(11)15-6-7/h5-6,17H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDBFCSEIDRQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)S(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2853261.png)
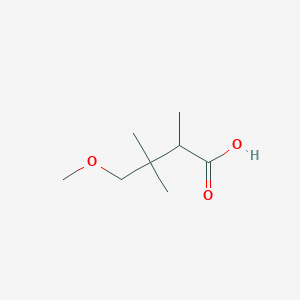
![5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2853264.png)
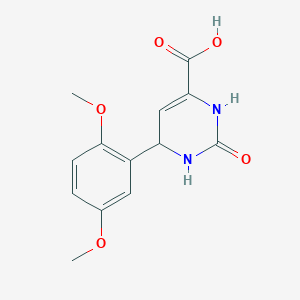




![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)
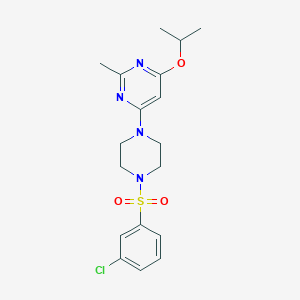
![1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2853276.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853280.png)
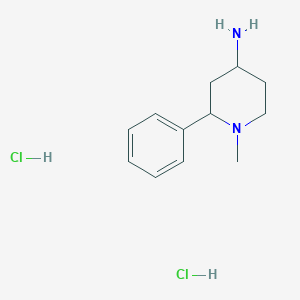
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
